6-Fluorospiro[3.3]heptane-2-carbaldehyde
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H11FO |
|---|---|
Molecular Weight |
142.17 g/mol |
IUPAC Name |
2-fluorospiro[3.3]heptane-6-carbaldehyde |
InChI |
InChI=1S/C8H11FO/c9-7-3-8(4-7)1-6(2-8)5-10/h5-7H,1-4H2 |
InChI Key |
HEFVUAONYLKUNY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(C2)F)C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Fluorospiro 3.3 Heptane 2 Carbaldehyde and Analogues
Retrosynthetic Analysis of the 6-Fluorospiro[3.3]heptane Core
A logical retrosynthetic analysis of 6-fluorospiro[3.3]heptane-2-carbaldehyde reveals a convergent strategy as the most efficient approach. The carbaldehyde moiety can be derived from a more stable precursor, such as a primary alcohol or a carboxylic acid, via standard functional group interconversions. This simplifies the synthetic challenge to the construction of a bifunctional 6-fluorospiro[3.3]heptane core.
The spirocyclic core itself can be disconnected at the C2 and C4 positions of one of the cyclobutane (B1203170) rings, leading to a key precursor: a 1,1-bis(halomethyl)cyclobutane derivative. This approach allows for the independent synthesis of the two cyclobutane rings, with the fluorine atom being introduced into one of the rings prior to the final spirocyclization step. This convergent strategy is advantageous for maximizing yields and allowing for the modular synthesis of various analogues.
Convergent Synthetic Strategies for Fluorinated Spiro[3.3]heptanes
Convergent syntheses have proven to be highly effective for constructing the 6-fluorospiro[3.3]heptane framework, enabling the production of a diverse library of building blocks on a multigram scale. nih.gov
Access to Key Spiro[3.3]heptane Precursors (e.g., 1,1-bis(bromomethyl)cyclobutane (B2691830) derivatives)
The synthesis of the spiro[3.3]heptane core often commences with a commercially available cyclobutanone (B123998) derivative. researchgate.net A crucial intermediate in many synthetic routes is a 1,1-bis(bromomethyl)cyclobutane, which serves as a dielectrophile for the formation of the second cyclobutane ring. researchgate.net
A typical synthetic sequence to access these precursors involves the reaction of a substituted cyclobutanone with a suitable nucleophile to introduce the necessary carbon framework, followed by reduction to a diol and subsequent bromination. For instance, a practical synthesis of 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane has been developed on a 0.5 kg scale. researchgate.net This key intermediate is then used to construct the spiro[3.3]heptane core via double alkylation of reagents like tosylmethyl isocyanide (TosMIC) or a malonate diester. researchgate.net
Stereoselective Introduction of the Fluorine Atom
The introduction of the fluorine atom at the 6-position of the spiro[3.3]heptane scaffold is a critical step that can be achieved through various fluorination techniques. A challenging yet effective method is the deoxofluorination of a sterically hindered carbonyl group. nih.gov This transformation often proceeds through an intermediate carbocation, allowing for the installation of the fluorine atom. Reagents such as morpho-DAST have been successfully employed for this purpose.
Formation of the Carbaldehyde Moiety
The carbaldehyde functional group at the 2-position of the 6-fluorospiro[3.3]heptane core can be introduced through the oxidation of the corresponding primary alcohol, 6-fluorospiro[3.3]heptan-2-ylmethanol. A common and effective method for this transformation is the Swern oxidation. This involves the activation of dimethyl sulfoxide (B87167) (DMSO) with oxalyl chloride at low temperatures, followed by the addition of the alcohol and a hindered base like triethylamine. This procedure allows for the mild and efficient conversion of the alcohol to the desired carbaldehyde.
Alternatively, the carbaldehyde can be accessed from a carboxylic acid derivative. This may involve reduction of the carboxylic acid to the primary alcohol, followed by oxidation, or a direct partial reduction of a carboxylic acid derivative, such as an ester or an acid chloride, using a reagent like diisobutylaluminium hydride (DIBAL-H).
Multigram Scale Synthesis and Process Optimization Considerations
The synthetic routes to fluorinated spiro[3.3]heptane building blocks have been successfully scaled up to produce multigram quantities, with some processes yielding up to several hundred grams of product. nih.gov A reliable methodology for constructing the 6-fluoro-spiro[3.3]heptane scaffold has enabled the creation of a vast library of 2-mono- and 2,2-difunctionalized derivatives. nih.gov
Synthetic Routes to Key this compound Derivatives (e.g., carboxylic acids, amides, amino acids)
The versatility of the 6-fluorospiro[3.3]heptane scaffold is demonstrated by its conversion into a variety of valuable derivatives. Simple functional group transformations can provide access to a wide range of mono- and bifunctional building blocks. researchgate.net
Carboxylic Acids: The corresponding 6-fluorospiro[3.3]heptane-2-carboxylic acid can be synthesized by the oxidation of the 2-carbaldehyde or the 2-hydroxymethyl derivative. Alternatively, it can be prepared from a dicarboxylic acid precursor via thermal decarboxylation.
Amides: The 6-fluorospiro[3.3]heptane-2-carboxamide can be readily prepared from the corresponding carboxylic acid. This is typically achieved by converting the carboxylic acid to an acid chloride using a reagent like oxalyl chloride, followed by treatment with ammonia.
Amino Acids: The synthesis of spiro[3.3]heptane-derived α-amino acids has been reported through various methods. researchgate.net One approach involves the modification of commercially available spirocyclic diesters through a sequence of monohydrolysis, Curtius rearrangement, and deprotection. researchgate.net An alternative route utilizes the Bucherer-Bergs hydantoin (B18101) synthesis with a spirocyclic ketone, followed by cleavage of the hydantoin ring to yield the desired amino acid. researchgate.net
These synthetic methodologies provide a robust platform for the creation of a diverse range of fluorinated spiro[3.3]heptane building blocks, paving the way for their application in the development of novel therapeutics and other advanced materials.
Structural Elucidation and Stereochemical Characterization of 6 Fluorospiro 3.3 Heptane 2 Carbaldehyde
Spectroscopic Techniques for Structural Confirmation (e.g., X-ray Diffraction)
The definitive confirmation of the covalent structure and stereochemistry of 6-Fluorospiro[3.3]heptane-2-carbaldehyde relies on a combination of spectroscopic methods, with single-crystal X-ray diffraction being the most powerful technique for providing an unambiguous three-dimensional structure. nih.govnih.gov This method determines the precise spatial coordinates of each atom in the crystal lattice, thereby confirming bond lengths, bond angles, and the relative orientation of the fluoro and carbaldehyde substituents. weizmann.ac.il While specific crystallographic data for the title compound is not publicly available, analysis of related spiro[3.3]heptane derivatives demonstrates the utility of this technique. nih.govresearchgate.net A crystal structure would definitively establish the puckered conformation of the cyclobutane (B1203170) rings and the axial or equatorial preference of the substituents.
In addition to X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. ¹H and ¹³C NMR would confirm the carbon skeleton and the presence of the aldehyde group. Crucially, ¹⁹F NMR spectroscopy offers high sensitivity and a wide chemical shift range, making it an excellent tool for verifying the presence and electronic environment of the fluorine atom. nih.govoxinst.com The coupling patterns observed between ¹⁹F, ¹H, and ¹³C nuclei provide valuable information about through-bond and through-space connectivity, further corroborating the molecular structure. nih.govjeol.com
Illustrative Crystallographic Data for a Spiro[3.3]heptane Derivative The following table represents typical data obtained from a single-crystal X-ray diffraction analysis for a small organic molecule similar to the title compound. This data is for illustrative purposes only.
| Parameter | Illustrative Value | Description |
|---|---|---|
| Chemical Formula | C₈H₁₁FO | The elemental composition of the molecule. |
| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |
| Space Group | P2₁/c | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.1 Å, β = 98.5° | The dimensions of the repeating unit of the crystal lattice. |
| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Conformational Analysis of the Spiro[3.3]heptane System
The spiro[3.3]heptane framework is composed of two cyclobutane rings joined by a central quaternary carbon. A planar conformation for a cyclobutane ring is energetically unfavorable due to significant torsional strain from eclipsing C-H bonds. masterorganicchemistry.com To alleviate this strain, cyclobutane rings adopt a puckered, or "butterfly," conformation. nih.govyoutube.com In the spiro[3.3]heptane system, both rings are puckered, resulting in a rigid, well-defined three-dimensional structure. chemrxiv.org The degree of puckering can be influenced by the nature and position of substituents on the rings. researchgate.net
For this compound, the fluorine and carbaldehyde groups at the C6 and C2 positions, respectively, will influence the conformational equilibrium. The substituents can occupy either pseudo-axial or pseudo-equatorial positions on the puckered cyclobutane rings. The preferred conformation will be the one that minimizes steric hindrance and unfavorable dipole-dipole interactions. Computational modeling, in conjunction with NMR spectroscopic data (specifically, nuclear Overhauser effect studies), is typically employed to determine the lowest energy conformation and the rotational barrier between different puckered states.
Stereoisomeric Purity and Chiral Resolution Methodologies
The 2,6-disubstituted spiro[3.3]heptane core of the title compound is chiral, exhibiting axial chirality due to the non-planar arrangement of the two rings. echemi.com As synthetic procedures often yield a racemic mixture (an equal mixture of both enantiomers), the separation of these enantiomers is crucial for applications where stereochemistry is important, such as in pharmacology. Several methodologies can be employed to resolve the racemic mixture and determine the stereoisomeric purity.
One of the most common methods is the formation of diastereomeric salts. libretexts.orgwikipedia.org This involves reacting the racemic compound (or a derivative, such as a carboxylic acid formed by oxidation of the aldehyde) with a single enantiomer of a chiral resolving agent. rsc.org The resulting diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. unchainedlabs.com Another powerful technique is enzymatic resolution, where an enzyme selectively catalyzes a reaction on one enantiomer, allowing for its separation from the unreacted enantiomer. rsc.orgrsc.org
For both analytical determination of enantiomeric excess (e.e.) and preparative separation, chiral High-Performance Liquid Chromatography (HPLC) is a highly effective method. csfarmacie.czsigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and thus, separation. chiraltech.com
Potential Chiral Resolution Methodologies for this compound
| Methodology | Principle | Applicability Notes |
|---|---|---|
| Diastereomeric Salt Crystallization | Conversion of the enantiomers into diastereomers with different solubilities by reaction with a chiral resolving agent. wikipedia.org | Requires conversion of the aldehyde to a suitable functional group (e.g., carboxylic acid) for salt formation. The choice of resolving agent and solvent is critical. nih.gov |
| Enzymatic Resolution | Selective enzymatic transformation of one enantiomer, allowing for separation. rsc.org | Requires screening for a suitable enzyme (e.g., a lipase (B570770) or oxidoreductase) that exhibits high selectivity for one enantiomer of the substrate. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. csfarmacie.cz | Can be used for both analytical quantification of enantiomeric purity and for preparative-scale separation. A wide variety of CSPs are available. |
Spatial Structure Evaluation via Exit Vector Plot (EVP) Analysis
To quantitatively describe the three-dimensional relationship between the two functional groups on the spiro[3.3]heptane scaffold, Exit Vector Plot (EVP) analysis is a valuable computational tool. rsc.orgrsc.org This approach is used to visualize and analyze the chemical space covered by disubstituted scaffolds. researchgate.net The C2-carbaldehyde and C6-fluorine groups are represented by exit vectors originating from the scaffold. Their relative spatial orientation is then defined by four geometric parameters: the distance between the vector origins (r), two angles describing the vector direction relative to the scaffold (φ₁ and φ₂), and the dihedral angle between the two vectors (θ). enamine.netresearchgate.net
By calculating these parameters, typically from X-ray crystallographic data of various derivatives, an EVP can be generated. researchgate.net This plot provides a clear and concise visualization of the spatial volume accessible to the functional groups. For drug design, this analysis is critical for understanding how the spiro[3.3]heptane scaffold orients its substituents to interact with a biological target, and for comparing it to other scaffolds, such as a benzene (B151609) ring. researchgate.net
Illustrative Exit Vector Plot Parameters for 2,6-Disubstituted Spiro[3.3]heptane Data based on published values for related spiro[3.3]heptane scaffolds and serves as an example of how EVP analysis would be applied. researchgate.net
| Parameter | Typical Value Range | Description |
|---|---|---|
| Distance (r) | ~4.5 - 4.8 Å | The through-space distance between the points of substituent attachment (C2 and C6). |
| Angle (φ₁) | ~40 - 50° | The angle describing the orientation of the first exit vector (e.g., C2-CHO). |
| Angle (φ₂) | ~40 - 50° | The angle describing the orientation of the second exit vector (e.g., C6-F). |
| Dihedral Angle (θ) | ~160 - 170° | The dihedral angle between the two exit vectors, indicating their relative twist. |
Reactivity Profiles and Transformational Chemistry of 6 Fluorospiro 3.3 Heptane 2 Carbaldehyde
Reactions Involving the Carbaldehyde Functional Group
The aldehyde moiety in 6-Fluorospiro[3.3]heptane-2-carbaldehyde is a versatile handle for a multitude of chemical conversions, including oxidation, reduction, and nucleophilic addition reactions.
The carbaldehyde group can be readily oxidized to the corresponding carboxylic acid, 6-Fluorospiro[3.3]heptane-2-carboxylic acid. This transformation is a fundamental process in organic synthesis. Various oxidizing agents can be employed to achieve this conversion, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups.
Commonly used oxidizing agents for this type of transformation include:
| Oxidizing Agent | Typical Reaction Conditions |
| Potassium permanganate (B83412) (KMnO4) | Basic aqueous solution, followed by acidification |
| Jones reagent (CrO3 in H2SO4/acetone) | Acidic conditions, acetone (B3395972) as solvent |
| Tollens' reagent ([Ag(NH3)2]+) | Mildly basic aqueous solution |
| Pinnick oxidation (NaClO2, NaH2PO4) | Mild acidic conditions, often with a chlorine scavenger |
The resulting 6-Fluorospiro[3.3]heptane-2-carboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives. chemrxiv.org
Reduction of the carbaldehyde functional group affords the corresponding primary alcohol, (6-Fluorospiro[3.3]heptan-2-yl)methanol. This transformation can be accomplished using a variety of reducing agents. For instance, complex metal hydrides are highly effective for this purpose. The reduction of related spiro[3.3]heptane derivatives has been successfully carried out on a multigram scale. nih.gov
Below is a table of common reducing agents suitable for the reduction of this compound:
| Reducing Agent | Typical Solvent(s) | Notes |
| Sodium borohydride (B1222165) (NaBH4) | Methanol, Ethanol | A mild and selective reagent. |
| Lithium aluminum hydride (LiAlH4) | Tetrahydrofuran (THF), Diethyl ether | A powerful reducing agent, requires anhydrous conditions. nih.gov |
| Hydrogen (H2) with a metal catalyst | Methanol, Ethanol, Ethyl acetate | Catalysts include Palladium (Pd), Platinum (Pt), or Nickel (Ni). |
The product of this reaction, (6-Fluorospiro[3.3]heptan-2-yl)methanol, serves as a precursor for the synthesis of ethers, esters, and alkyl halides. nih.gov
The electrophilic carbon atom of the carbaldehyde group is susceptible to attack by a wide range of nucleophiles. These reactions lead to the formation of a new carbon-carbon or carbon-heteroatom bond and are fundamental in the construction of more complex molecular architectures.
Examples of nucleophilic addition reactions applicable to this compound include:
Grignard Reactions: Addition of organomagnesium halides (R-MgX) results in the formation of secondary alcohols.
Organolithium Reactions: Reactions with organolithium reagents (R-Li) also yield secondary alcohols.
Wittig Reaction: Reaction with a phosphorus ylide (Ph3P=CHR) converts the carbonyl group into an alkene.
Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) or a cyanide salt produces a cyanohydrin, which can be further hydrolyzed to an α-hydroxy acid.
Transformations at the Spirocyclic Scaffold
The spiro[3.3]heptane framework is generally robust, but functional group interconversions at positions other than the carbaldehyde are feasible. researchgate.netnih.gov For example, the alcohol derivative obtained from the reduction of the carbaldehyde can be converted into other functional groups. A notable transformation is the conversion of (6,6-Difluorospiro[3.3]heptan-2-yl)methanol to 6-(Bromomethyl)-2,2-difluorospiro[3.3]heptane using triphenylphosphine (B44618) and bromine, which demonstrates the possibility of such interconversions on this scaffold. nih.gov These transformations allow for the introduction of new reactive sites on the spirocyclic core, further expanding its synthetic utility.
Derivatization to Diverse Spiro[3.3]heptane Building Blocks
This compound is a versatile starting material for the synthesis of a wide array of spiro[3.3]heptane building blocks that are of significant interest in drug discovery and medicinal chemistry. chemrxiv.orgnih.gov The ability to convert the carbaldehyde into other key functional groups is crucial for creating diverse molecular libraries. researchgate.net
The following table summarizes the derivatization of this compound into important building blocks:
| Target Functional Group | Synthetic Transformation | Resulting Compound |
| Carboxylic Acid | Oxidation | 6-Fluorospiro[3.3]heptane-2-carboxylic acid |
| Alcohol | Reduction | (6-Fluorospiro[3.3]heptan-2-yl)methanol |
| Amine | Reductive Amination | (6-Fluorospiro[3.3]heptan-2-yl)methanamine |
| Amino Acid | Strecker Synthesis | Amino(6-fluorospiro[3.3]heptan-2-yl)acetonitrile, followed by hydrolysis |
These derivatizations underscore the importance of this compound as a precursor to conformationally restricted analogs of common structural motifs in organic chemistry. nih.gov The synthesis of such novel amino acids and other functionalized spirocycles contributes to the expanding toolbox of chemists for the design of new chemical entities. enamine.net
Computational and Theoretical Investigations of 6 Fluorospiro 3.3 Heptane 2 Carbaldehyde
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and stability of molecules like 6-fluorospiro[3.3]heptane-2-carbaldehyde. While specific DFT calculations for this exact aldehyde are not extensively documented in publicly available literature, general principles derived from studies on fluorinated spiro[3.3]heptane derivatives can be applied.
The introduction of a highly electronegative fluorine atom at the 6-position significantly influences the electronic landscape of the spiro[3.3]heptane framework. This substitution induces a dipole moment and alters the charge distribution across the molecule. The fluorine atom acts as a strong electron-withdrawing group, which can impact the stability of the molecule and the reactivity of the aldehyde functional group.
Key electronic properties that can be computationally investigated include:
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. The area around the fluorine atom would exhibit a negative potential, while the hydrogen atoms of the cyclobutane (B1203170) rings and the carbonyl carbon of the aldehyde group would show a positive potential.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
Molecular Modeling and Conformational Landscape Analysis
The spiro[3.3]heptane scaffold is known for its conformational rigidity compared to more flexible acyclic or monocyclic systems. However, the cyclobutane rings are not perfectly planar and can exhibit a degree of puckering. Molecular modeling and conformational analysis are essential to identify the most stable conformations of this compound.
Computational methods can be used to generate a potential energy surface by systematically rotating this bond and calculating the energy of each resulting conformation. This allows for the identification of energy minima, corresponding to stable conformers, and transition states connecting them. The presence of the fluorine atom can influence the conformational preferences through steric and electronic effects, such as the gauche effect. chemrxiv.org
Prediction of Reactivity and Reaction Mechanisms
The computational data obtained from quantum chemical calculations can be used to predict the reactivity of this compound and to elucidate potential reaction mechanisms. The aldehyde functional group is the primary site for many chemical reactions, such as nucleophilic addition and oxidation.
The reactivity of the carbonyl carbon in the aldehyde is enhanced by the electron-withdrawing effect of the fluorine atom, even though it is situated on the adjacent ring. This effect is transmitted through the sigma bonds of the spirocyclic framework. Computational models can quantify the partial positive charge on the carbonyl carbon, providing a measure of its electrophilicity.
Furthermore, computational studies can model the entire reaction pathway for various transformations. For example, the mechanism of a nucleophilic addition to the aldehyde can be investigated by calculating the energies of the reactants, transition state, and products. This provides valuable information on the reaction's feasibility and kinetics.
Comparison of Monofluorinated vs. Difluorinated Spiro[3.3]heptane Derivatives
The degree of fluorination has a profound impact on the physicochemical properties of spiro[3.3]heptane derivatives. Computational and experimental studies on non-fluorinated, monofluorinated, and gem-difluorinated analogues provide a clear picture of these trends. chemrxiv.orgresearchgate.net
Monofluorination at the 6-position, as in this compound, generally leads to a decrease in lipophilicity (LogP) compared to the non-fluorinated parent compound. researchgate.net This is a desirable property in medicinal chemistry, as lower lipophilicity can lead to improved pharmacokinetic profiles. In contrast, gem-difluorination at the same position tends to increase lipophilicity relative to the monofluorinated derivative, although it often remains lower than the non-fluorinated analogue. chemrxiv.org
The acidity of functional groups attached to the spiro[3.3]heptane core is also significantly affected by fluorination. The strong inductive effect of fluorine increases the acidity of nearby acidic protons. For example, a carboxylic acid group on a monofluorinated spiro[3.3]heptane is more acidic than on its non-fluorinated counterpart. This acidifying effect is even more pronounced in gem-difluorinated derivatives. chemrxiv.org
The following interactive table summarizes the general trends observed for key physicochemical properties upon fluorination of the spiro[3.3]heptane scaffold.
| Property | Non-fluorinated | Monofluorinated | gem-Difluorinated |
| Lipophilicity (LogP) | Higher | Lower | Intermediate |
| Acidity (of a substituent) | Lower | Intermediate | Higher |
| Dipole Moment | Lower | Intermediate | Higher |
Note: The table reflects general trends and the exact values would depend on the specific substituents on the spiro[3.3]heptane core.
Applications and Advanced Materials Chemistry of 6 Fluorospiro 3.3 Heptane 2 Carbaldehyde Derivatives
Strategic Use as Building Blocks in Complex Molecule Synthesis
Derivatives of 6-fluorospiro[3.3]heptane-2-carbaldehyde are highly valued as building blocks in organic synthesis due to their unique three-dimensional and sp³-rich architecture. Researchers have developed reliable and scalable methodologies for constructing the 6-fluorospiro[3.3]heptane scaffold, enabling the production of a vast library of derivatives. cambridgescholars.commdpi.com Convergent synthetic strategies have been particularly effective, allowing for the preparation of 2-mono- and 2,2-difunctionalized 6-fluorospiro[3.3]heptane compounds. mdpi.comrsc.org
A key advantage of these synthetic routes is their scalability, with methodologies in place to produce these building blocks on a multigram scale, with some syntheses yielding up to 302 grams. mdpi.comnih.gov This level of production is crucial for their practical application in medicinal chemistry and materials science, where significant quantities of starting materials are often required. rsc.org The carbaldehyde group, in particular, serves as a versatile handle for a wide range of chemical transformations, allowing for the synthesis of more complex molecules such as carboxylic acids, amines, and amino acids. researchgate.net
| Derivative Type | Key Features | Reported Scale of Synthesis | Reference |
|---|---|---|---|
| 6-Fluoro-spiro[3.3]heptane Building Blocks | Mono- and di-functionalized derivatives; conformationally rigid. | Up to 302 g | mdpi.comnih.gov |
| 6,6-Difluoro-spiro[3.3]heptane Building Blocks | Conformationally restricted isosteres of gem-difluorocycloalkanes. | Up to 0.47 kg | rsc.orgclearsynth.com |
| 6-(Trifluoromethyl)spiro[3.3]heptane Building Blocks | Constructed from a key dibromide intermediate on a 0.5 kg scale. | Up to 120 g scale for core construction | researchgate.netnih.gov |
Exploration in Drug Discovery Programs as Conformationally Restricted Isosteres
In the field of drug discovery, there is a significant trend known as "escaping from flatland," which advocates for moving away from flat, two-dimensional aromatic structures towards more three-dimensional, sp³-rich scaffolds. researchgate.netresearchgate.net Spirocyclic compounds are at the forefront of this movement, and 6-fluorospiro[3.3]heptane derivatives serve as excellent examples. They function as conformationally restricted isosteres—substitutes for other chemical groups that maintain or enhance biological activity. rsc.orgclearsynth.comuni.lu
The spiro[3.3]heptane core has been successfully used as a bioisostere for common cyclic motifs found in pharmaceuticals, such as piperidine (B6355638), piperazine, and the phenyl ring. researchgate.netrsc.org Its rigid, non-collinear structure provides a fixed orientation for substituents, which can lead to improved binding affinity and selectivity for biological targets. rsc.orgbiosynth.com For instance, replacing the meta-benzene ring in the anticancer drug Sonidegib with a spiro[3.3]heptane scaffold resulted in a patent-free analog with significantly improved metabolic stability. rsc.org Similarly, when the phenyl group in another anticancer drug, Vorinostat, was replaced with this scaffold, the resulting compound retained high potency. biosynth.comgoogle.com
The fluorine atom on the spiro[3.3]heptane ring plays a critical role in fine-tuning the physicochemical properties of potential drug candidates. It can modulate lipophilicity (LogP) and the acidity of nearby functional groups (pKa), which are crucial parameters for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net
| Property | Effect of Fluorine Substitution (at C-6) | Significance in Drug Discovery | Reference |
|---|---|---|---|
| Acidity (pKa) | Acidity of amines and carboxylic acids increases with fluorine substitution: H < F < F₂ < CF₃. | Modulates the charge state of a molecule at physiological pH, affecting solubility and target interaction. | researchgate.net |
| Lipophilicity (LogP) | Exhibits a non-monotonic trend, with values following the order: F < F₂ < H < CF₃. | Impacts membrane permeability, solubility, and metabolic stability. | researchgate.net |
Development of Fluorine-Labelled Probes for Spectroscopic Studies
The fluorine-19 (¹⁹F) isotope is an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance, high sensitivity, and the lack of background signals in biological systems. mdpi.com Consequently, 6-fluorospiro[3.3]heptane derivatives have been intentionally designed as fluorine-labelled building blocks for use in advanced spectroscopic studies. mdpi.comnih.govuni.lu
These fluorinated scaffolds can be incorporated into larger molecules, including peptides and proteins, to serve as non-invasive probes. For example, the incorporation of ¹⁹F-labelled amino acids, which can be synthesized from these spiro[3.3]heptane building blocks, into membrane-active peptides allows for detailed structural and dynamic studies of these peptides within their natural lipid bilayer environment using solid-state ¹⁹F NMR spectroscopy. mdpi.com This technique provides valuable insights into how these molecules function at a molecular level. Furthermore, quantum chemical calculations, such as Density Functional Theory (DFT), are often employed alongside experimental FT-IR and NMR data to gain a deeper understanding of the molecular structure and electronic properties of these novel fluorinated spirocycles. mdpi.com
Integration into Supramolecular Architectures (e.g., Metal-Organic Frameworks)
The application of 6-fluorospiro[3.3]heptane derivatives extends into materials chemistry, particularly in the construction of supramolecular architectures like Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. The properties of a MOF are highly dependent on the geometry and functionality of its organic linkers.
The spiro[3.3]heptane scaffold has been successfully used to create such frameworks. chemrxiv.org A notable example is the synthesis of a chiral MOF, named WIG-5, which utilizes spiro[3.3]heptane-2,6-dicarboxylic acid as the organic linker. researchgate.net This demonstrates that the spiro[3.3]heptane backbone is a viable component for building stable, porous, three-dimensional networks.
The aldehyde function of this compound can be readily oxidized to the corresponding carboxylic acid, making it a direct precursor to linkers for MOF synthesis. The presence of the fluorine atom is particularly significant, as the strategic fluorination of organic linkers is a known method to tune the properties of MOFs. rsc.orgnih.gov Introducing fluorine can alter the framework's topology, enhance its chemical and thermal stability, and modify its hydrophobicity, which can in turn influence its capacity for gas storage and separation. nih.gov Therefore, derivatives of this compound are promising candidates for the design of novel, functional fluorinated MOFs.
Future Research Trajectories and Synthetic Challenges
Development of Novel Stereoselective Synthetic Pathways
A significant hurdle in the advancement of spiro[3.3]heptane-based compounds is the synthesis of enantiomerically pure derivatives. While methods for creating functionalized racemic spiro[3.3]heptanes have been developed, the creation of specific stereoisomers remains a challenge. The presence of axial chirality in substituted spiro[3.3]heptanes necessitates the development of robust stereoselective synthetic routes.
Future research will likely focus on asymmetric catalysis to achieve high enantioselectivity. Strategies may include:
Nickel-Catalyzed Asymmetric Cyclizations: Building on methods used for related structures, nickel-catalyzed hydrometalative cyclizations could be adapted to create enantioenriched spirocyclic skeletons from acyclic precursors. researchgate.net
Chiral Pool Strategies: Utilizing enantiopure starting materials, such as epoxides, can be an effective method to generate enantiopure polysubstituted spirocycles. nih.gov
Organocatalysis: The use of chiral organocatalysts could provide a metal-free alternative for stereoselectively constructing the spiro[3.3]heptane core.
The development of these pathways is critical for producing specific isomers of 6-Fluorospiro[3.3]heptane-2-carbaldehyde, allowing for a more precise investigation of its structure-activity relationships in biological systems.
Table 1: Potential Strategies for Stereoselective Synthesis
| Synthetic Strategy | Key Features | Potential Advantages |
|---|---|---|
| Asymmetric Catalysis | Employs chiral catalysts (e.g., Nickel-based) to induce stereoselectivity. | High efficiency and enantiomeric excess, applicable to a broad range of substrates. |
| Chiral Pool Synthesis | Starts from readily available, enantiomerically pure natural products or their derivatives. | Provides access to specific enantiomers with well-defined absolute configurations. nih.gov |
| Organocatalysis | Uses small, chiral organic molecules as catalysts. | Metal-free, often milder reaction conditions, and reduced toxicity concerns. |
Exploration of Bioisosteric Replacements Beyond Fluorine
The spiro[3.3]heptane scaffold itself is recognized as a valuable bioisostere, often used to replace planar aromatic rings like benzene (B151609) to improve physicochemical properties such as solubility and metabolic stability while maintaining biological activity. chemrxiv.orgnih.gov This concept has been successfully demonstrated by incorporating the spiro[3.3]heptane core into known drugs like Sonidegib and Vorinostat. researchgate.netchemrxiv.org
While the fluorine atom in this compound is a strategic addition to modulate properties like lipophilicity and metabolic stability, future research will explore other bioisosteric replacements to further tune the molecule's characteristics. This exploration can occur at two levels:
Replacing the Fluorine Atom: Other small, electronegative groups or atoms could be investigated. For instance, hydroxyl or cyano groups could be introduced to alter hydrogen bonding capacity and polarity.
Modifying the Spirocyclic Core: The carbon framework can be altered by introducing heteroatoms. Aza- and oxa-spiro[3.3]heptane derivatives have been developed as bioisosteres for common heterocycles like piperidine (B6355638) and morpholine. rsc.orguniv.kiev.ua For example, 2-azaspiro[3.3]heptane is considered a more water-soluble bioisostere for the piperidine core. rsc.org The development of novel strained spiro heterocycles is a highly sought-after goal in drug design. researchgate.netrsc.org
Table 2: Heteroatom-Containing Spiro[3.3]heptane Bioisosteres
| Spiro[3.3]heptane Analog | Common Ring Bioisostere | Key Advantage | Reference |
|---|---|---|---|
| 2,6-Diazaspiro[3.3]heptane | Piperazine | Improved target selectivity and reduced cytotoxicity in certain applications. | rsc.org |
| 2-Oxa-6-azaspiro[3.3]heptane | Morpholine | Offers a rigid, three-dimensional alternative to a flexible ring. | rsc.org |
| 2-Azaspiro[3.3]heptane | Piperidine | Increased aqueous solubility. | rsc.orguniv.kiev.ua |
Advanced Functionalization of the Spiro[3.3]heptane Framework
The carbaldehyde group of this compound serves as a versatile synthetic handle for a wide range of chemical transformations. Future research will undoubtedly leverage this reactivity to create a library of diverse derivatives for various applications.
Key functionalization strategies will likely include:
Reductive Amination: To generate a variety of primary, secondary, and tertiary amines, introducing basic centers and potential points for further modification.
Oxidation: To form the corresponding carboxylic acid, which can then be converted into amides, esters, and other acid derivatives.
Wittig-type Reactions: To create carbon-carbon double bonds, allowing for the extension of the carbon skeleton and the introduction of new functional groups.
Addition Reactions: Utilizing organometallic reagents to generate secondary alcohols, providing another point of stereochemical complexity.
Beyond the carbaldehyde, methods for functionalizing the spiro[3.3]heptane core at other positions will be a significant area of research. This could involve C-H activation or the synthesis of precursors with multiple functional groups already in place, such as the preparation of building blocks with trifluoromethyl or gem-difluoro groups. nih.govresearchgate.netchemrxiv.org The development of versatile building blocks carrying multiple exit vectors is crucial for their application in drug discovery. nih.govacs.org
Interdisciplinary Applications in Chemical Biology and Materials Science
The unique, rigid, and three-dimensional nature of the spiro[3.3]heptane scaffold makes it an attractive candidate for applications beyond traditional medicinal chemistry.
Chemical Biology: Spirocyclic scaffolds can be incorporated into chemical probes to investigate biological processes. Their conformational rigidity can help in designing molecules that bind to protein targets with high specificity. The design of "pseudonatural products" (PNPs), which combine fragments of natural products in novel arrangements, could utilize the spiro[3.3]heptane core to create biologically active compounds for studying cellular mechanisms. acs.org
Materials Science: In materials science, rigid molecular linkers are essential for constructing well-defined supramolecular structures and polymers. The spiro[3.3]heptane framework, with its precise projection of substituents into 3D space, can serve as such a linker. researchgate.net Fluorinated derivatives could be used to create materials with specific properties, such as altered hydrophobicity or thermal stability. The non-collinear exit vectors of the spiro[3.3]heptane core offer geometric possibilities distinct from linear linkers derived from para-substituted phenyl rings. chemrxiv.org
The continued development of synthetic methods and a deeper understanding of the structure-property relationships of compounds like this compound will be pivotal in unlocking their full potential across these diverse scientific fields.
Q & A
Q. What are the optimal synthetic routes for 6-fluorospiro[3.3]heptane-2-carbaldehyde, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound involves constructing the spirocyclic core followed by fluorination and aldehyde functionalization. Key steps include:
- Ring-closing strategies : Use of 3,3-bis(bromomethyl)oxetane or similar alkylating agents to form the spiro[3.3]heptane scaffold .
- Fluorination : Electrophilic fluorination via Selectfluor or nucleophilic substitution using KF in polar aprotic solvents (e.g., DMF) under controlled temperatures (0–60°C) .
- Aldehyde introduction : Oxidation of a primary alcohol intermediate (e.g., using Dess-Martin periodinane) or direct formylation via Vilsmeier-Haack reaction .
Critical Parameters : Solvent polarity (e.g., THF vs. DCM), reaction time (12–48 hours), and catalyst choice (e.g., Pd for cross-coupling steps) significantly impact yield (reported 50–87%) and purity (>95% via HPLC) .
Q. How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer:
- NMR Spectroscopy : NMR (δ ~ -180 to -200 ppm for spiro-F) and NMR (aldehyde C=O at ~190–200 ppm) confirm functional groups .
- X-ray Crystallography : Resolves spirocyclic geometry and fluorination position (e.g., bond angles ~109.5° for tetrahedral C-F) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., CHFO requires m/z 141.0652) .
Advanced Research Questions
Q. How does the electron-withdrawing fluorine atom influence the reactivity of the aldehyde group in this compound?
Methodological Answer:
- Kinetic Studies : Compare nucleophilic addition rates (e.g., Grignard reagents) with non-fluorinated analogs. Fluorine’s inductive effect increases aldehyde electrophilicity, accelerating reactions like hydrazone formation (k ~2–3× faster) .
- Computational Analysis : DFT calculations (e.g., B3LYP/6-31G*) show decreased LUMO energy at the aldehyde carbon (-1.8 eV vs. -1.5 eV for non-fluorinated), corroborating enhanced reactivity .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
Methodological Answer:
- Meta-analysis of SAR : Compare IC values across studies (e.g., fluorinated vs. chloro/methyl analogs) to identify outliers. For example, inconsistent enzyme inhibition data (IC 0.5–5 μM) may stem from assay conditions (pH, co-solvents) .
- Isotopic Labeling : Use -labeled derivatives to track metabolic degradation pathways, clarifying discrepancies in bioavailability .
Q. How can computational modeling predict the spirocyclic compound’s conformational stability in drug-receptor interactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding (e.g., 100 ns trajectories) to assess spiro ring flexibility. Fluorine’s steric and electronic effects stabilize chair-like conformations, improving binding affinity (ΔG ~-8 kcal/mol) .
- Free Energy Perturbation (FEP) : Quantify relative binding energies of fluorinated vs. non-fluorinated analogs to optimize lead compounds .
Q. What analytical techniques differentiate enantiomers of this compound in chiral synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
